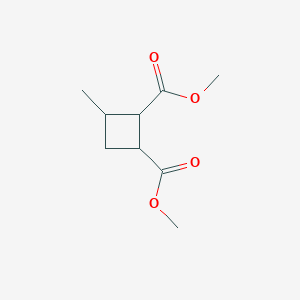
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate, also known as DMCD, is a chemical compound that has been extensively used in scientific research. This compound is a cyclobutane derivative that has two carboxylate groups attached to it. DMCD has been used in various research studies due to its unique properties and chemical structure.
Wirkmechanismus
The mechanism of action of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is not well understood. However, it is believed that Dimethyl 3-methylcyclobutane-1,2-dicarboxylate may act as a prodrug that is metabolized in the body to form biologically active compounds. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have potential as an anticancer agent.
Biochemische Und Physiologische Effekte
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for use in various research studies. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is also stable under normal laboratory conditions, which makes it easy to handle and store. However, there are also some limitations associated with the use of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate in lab experiments. For example, Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is a relatively expensive compound, which may limit its use in some research studies.
Zukünftige Richtungen
There are several future directions for research involving Dimethyl 3-methylcyclobutane-1,2-dicarboxylate. One potential area of research is the development of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate-based prodrugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another potential area of research is the development of new synthetic methods for the production of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate and its potential applications in various fields of science and medicine.
Conclusion
In conclusion, Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is a unique chemical compound that has been extensively used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has the potential to be used in various fields of science and medicine, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate involves the reaction between 3-methylcyclobutanone and dimethyl oxalate. The reaction is catalyzed by a base such as potassium carbonate or sodium carbonate. The reaction mixture is heated to a temperature of around 80-90°C for several hours. After the reaction is complete, the product is extracted using a suitable solvent such as ethyl acetate. The product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has been extensively used in scientific research due to its unique chemical structure and properties. It has been used as a starting material for the synthesis of various compounds such as cyclobutane derivatives and other biologically active compounds. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has also been used as a reagent in various organic synthesis reactions such as esterification and alkylation reactions.
Eigenschaften
CAS-Nummer |
14132-19-5 |
|---|---|
Produktname |
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate |
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.2 g/mol |
IUPAC-Name |
dimethyl 3-methylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C9H14O4/c1-5-4-6(8(10)12-2)7(5)9(11)13-3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
LQPITCKFNIFQEH-UHFFFAOYSA-N |
SMILES |
CC1CC(C1C(=O)OC)C(=O)OC |
Kanonische SMILES |
CC1CC(C1C(=O)OC)C(=O)OC |
Synonyme |
3-Methyl-1,2-cyclobutanedicarboxylic acid dimethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



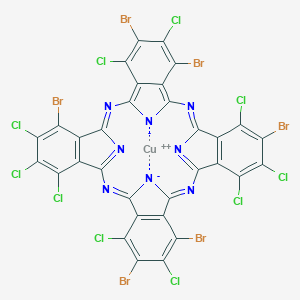
![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)
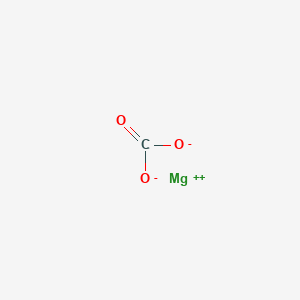
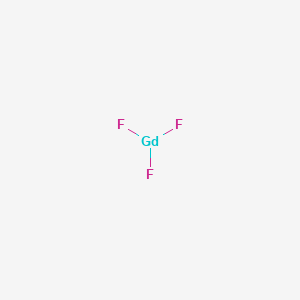
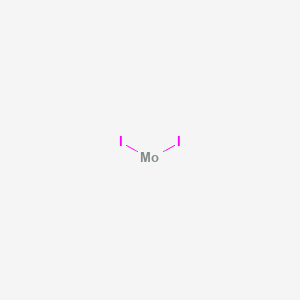
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
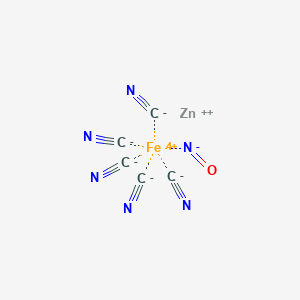
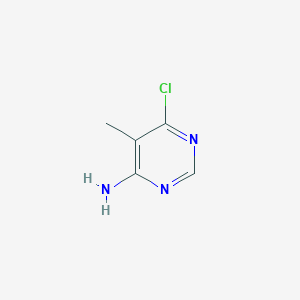

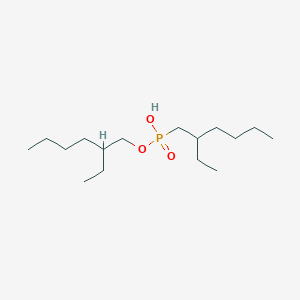
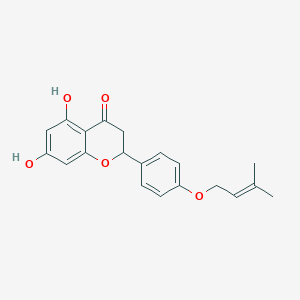
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)